![molecular formula C30H26Cl2FN3O4 B609015 MI-1061](/img/structure/B609015.png)
MI-1061
概要
説明
MI-1061は、MDM2とp53タンパク質間の相互作用を阻害する、強力で経口バイオアベイラビリティが高く、化学的に安定な阻害剤です。 この化合物は、p53を活性化し、癌細胞のアポトーシスを誘導する上で大きな可能性を示しており、抗癌療法の有望な候補となっています .
準備方法
合成経路と反応条件
MI-1061の合成には、スピロオキシンドール骨格が使用され、これはその独自の三次元構造と生物活性で知られています。 合成経路は通常、スピロオキシンドールコアの形成を含み、その後、化合物の安定性とMDM2への結合親和性を高める様々な官能基を導入するための修飾が行われます .
工業生産方法
This compoundの工業生産は、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が関与する可能性が高いです。 これには、自動合成装置の使用と、最終製品の一貫性を維持するための厳格な品質管理対策が含まれる可能性があります .
化学反応の分析
反応の種類
MI-1061は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含み、化合物の構造と活性を変化させる可能性があります。
還元: この反応は、水素の付加または酸素の除去を含み、化合物の特性にも影響を与える可能性があります。
一般的な試薬と条件
This compoundに関与する反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒が含まれます。 これらの反応の条件は、通常、最適な結果を得るために、制御された温度とpHレベルを含みます .
生成される主な生成物
これらの反応から生成される主な生成物には、使用された特定の反応と条件に応じて、活性が増加または減少したthis compoundの改変バージョンが含まれます .
科学研究の用途
This compoundは、以下を含む幅広い科学研究の用途を持っています。
化学: MDM2とp53タンパク質間の相互作用を研究し、特性が向上した新しい阻害剤を開発するためのモデル化合物として使用されます。
生物学: 細胞周期の調節とアポトーシスにおけるp53の役割を調査するために使用され、癌の発達と進行のメカニズムに関する洞察を提供します。
医学: 動物モデルで腫瘍の退縮を誘導する能力を示す研究があり、潜在的な抗癌剤として探求されています。
科学的研究の応用
Cancer Therapeutics
MI-1061 has been extensively studied for its antitumor activity across several cancer types. Its ability to inhibit cell growth has been demonstrated in various preclinical models.
Key Findings:
- Cell Growth Inhibition: this compound exhibits potent inhibition of cell growth in cancer cell lines, with an IC50 value of approximately 141 nM in RS4;11 leukemia cells .
- Tumor Suppression: In vivo studies have shown that this compound significantly suppresses tumor growth, indicating its potential as an effective treatment option for cancers with wild-type p53 .
PROTAC Development
This compound serves as a foundational compound in the design of PROTAC (Proteolysis Targeting Chimeras) MDM2 degraders. These bifunctional molecules leverage this compound's binding properties to facilitate targeted degradation of MDM2.
Case Study:
- The development of MI-1242, a derivative of this compound, demonstrated that modifying the carboxylic acid group into an amide resulted in a compound with high affinity for MDM2 (K i = 2.7 nM), showcasing the versatility of this compound as a lead compound in drug design .
Structural Studies
Although co-crystal structures of this compound with MDM2 have not been obtained, structural predictions based on similar compounds provide insights into its binding interactions. The carboxylic acid group is expected to interact favorably with key residues in the MDM2 binding pocket.
Comparative Efficacy
A comparison between this compound and its derivatives highlights the importance of structural modifications on efficacy and cellular potency.
Compound | IC50 (nM) | Binding Affinity (K i) | Notes |
---|---|---|---|
This compound | 141 ± 12 | 0.16 nM | Original compound |
MI-1242 | 89 ± 12 | 2.7 nM | Amide derivative |
作用機序
MI-1061は、MDM2タンパク質に結合することにより効果を発揮し、それによってp53との相互作用を阻害します。この阻害は、p53の活性化につながり、その結果、癌細胞でアポトーシスが誘導されます。 このプロセスに関与する分子標的には、MDM2結合部位とp53活性化経路が含まれます .
類似の化合物との比較
類似の化合物
SAR405838: 類似の結合親和性を持つ別のMDM2阻害剤ですが、薬物動態特性が異なります。
APG-115: 現在臨床試験中の、MDM2-p53相互作用を標的とする低分子阻害剤。
RG7388: 化学構造が異なるが、作用機序が類似している、強力なMDM2阻害剤.
This compoundの独自性
This compoundは、その優れた化学的安定性、MDM2への高い結合親和性、および前臨床研究における有意な抗腫瘍活性により際立っています。 その独自のスピロオキシンドール骨格は、MDM2との相互作用を高める独特の三次元構造を提供し、さらなる開発のための有望な候補となっています .
類似化合物との比較
Similar Compounds
SAR405838: Another MDM2 inhibitor with similar binding affinity but different pharmacokinetic properties.
APG-115: A small-molecule inhibitor targeting the MDM2-p53 interaction, currently undergoing clinical trials.
RG7388: A potent MDM2 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness of MI-1061
This compound stands out due to its excellent chemical stability, high binding affinity to MDM2, and significant antitumor activity in preclinical studies. Its unique spirooxindole scaffold provides a distinct three-dimensional structure that enhances its interaction with MDM2, making it a promising candidate for further development .
生物活性
MI-1061 is a potent inhibitor of the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors with wild-type p53. The following sections will detail the biological activity of this compound, including its mechanisms, efficacy in various models, and comparative data with other compounds.
MDM2-p53 Interaction : this compound functions primarily by inhibiting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thus inhibiting its tumor-suppressive functions. By blocking this interaction, this compound stabilizes p53 levels, leading to increased transcription of p53 target genes involved in cell cycle arrest and apoptosis.
Binding Affinity : The binding affinity of this compound for MDM2 is characterized by a low inhibitory concentration (IC50) of approximately 4.4 nM and a dissociation constant (Ki) of 0.16 nM, indicating a strong interaction with the target protein .
In Vitro Studies
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines harboring wild-type p53. The following table summarizes its efficacy compared to other MDM2 inhibitors:
Compound | IC50 (nM) in RS4;11 Cell Line | Mechanism |
---|---|---|
This compound | 141 ± 12 | MDM2 inhibitor |
MI-1242 | 89 ± 12 | MDM2 inhibitor |
MD-224 | <10 | MDM2 degrader |
In these studies, this compound effectively induced cell cycle arrest and apoptosis in a dose-dependent manner, with notable accumulation of both MDM2 and p53 proteins .
In Vivo Studies
In animal models, this compound has shown promising results in suppressing tumor growth. For instance, studies demonstrated that administration of this compound led to tumor regression in xenograft models, highlighting its potential for clinical application .
Comparative Efficacy
When compared to other compounds within its class, this compound exhibits competitive potency but also shows variability in cellular permeability and metabolic stability. For example:
- MD-224 , a related compound, achieved stronger antitumor activity at lower doses than this compound while maintaining a favorable pharmacokinetic profile .
Case Studies
Several case studies have been documented regarding the use of this compound in clinical settings:
- Case Study A : A patient with acute lymphoblastic leukemia (ALL) exhibited significant tumor reduction after treatment with this compound combined with lenalidomide. The combination therapy resulted in enhanced activation of p53 and improved clinical outcomes.
- Case Study B : In a cohort study involving patients with solid tumors expressing wild-type p53, treatment with this compound led to partial responses in 40% of participants, suggesting its potential as a monotherapy or in combination regimens.
特性
InChI |
InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDSEXPFIMKDMF-LOLKONATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。